molecular formula C4H2BrIN2 B048921 5-Bromo-2-iodopyrimidine CAS No. 183438-24-6

5-Bromo-2-iodopyrimidine

Cat. No.: B048921
CAS No.: 183438-24-6
M. Wt: 284.88 g/mol
InChI Key: ZEZKXPQIDURFKA-UHFFFAOYSA-N
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Description

5-Bromo-2-iodopyrimidine (CAS: 7752-78-5) is a halogenated pyrimidine derivative with bromine and iodine substituents at the C5 and C2 positions, respectively. Its synthesis, first reported by Goodby et al. (1996), involves straightforward procedures that enable large-scale production for applications in medicinal chemistry and materials science . The compound’s unique reactivity arises from the distinct electronic and steric properties of iodine (a superior leaving group) and bromine, allowing sequential functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings . This dual reactivity makes it a critical intermediate in the synthesis of antitumor agents (e.g., selenium-containing Tepotinib derivatives) and optoelectronic materials .

Preparation Methods

Halogen Exchange Methods

Hydroiodic Acid-Mediated Iodination

The most widely cited synthesis involves the direct iodination of 5-bromo-2-chloropyrimidine using hydroiodic acid (HI) and sodium iodide (NaI) in a biphasic chloroform-water system .

Reaction Conditions and Procedure

  • Reagent Setup : A suspension of 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol) and NaI (7.5 g, 50 mmol) in chloroform (20 mL) is cooled to 0°C.

  • Acid Addition : Hydroiodic acid (57 wt%, 2.85 g, 25.6 mmol) is added dropwise to maintain the temperature below 20°C.

  • Reaction Progress : The mixture is stirred at room temperature for 20 hours, allowing nucleophilic displacement of chlorine by iodide.

  • Work-Up : The reaction is quenched with ice-cold water (200 mL) and 10 N NaOH (30 mL). Chloroform (150 mL) is added, and the organic layer is separated, washed, and dried over MgSO₄.

  • Isolation : Solvent removal under reduced pressure yields 6.29 g (84%) of pale yellow solid .

Mechanistic Insight :
The reaction proceeds via an SₙAr mechanism, where iodide acts as a nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring. The chloro group’s leaving ability is enhanced by the electron-withdrawing bromine at C5, facilitating substitution .

Analytical Validation :

  • ¹H-NMR (CDCl₃) : δ 8.54 (s, 2H, pyrimidine-H) .

  • MS (ESI+) : m/z 284.8 [M+H]⁺ .

Potassium Iodide/Phosphorus Pentachloride Method

An alternative approach replaces HI with potassium iodide (KI) and phosphorus pentachloride (PCl₅), improving safety and reducing corrosivity .

Reaction Conditions and Procedure

  • Dissolution : 5-Bromo-2-chloropyrimidine is dissolved in dichloromethane (DCM).

  • Reagent Addition : KI and water are introduced, followed by gradual addition of PCl₅ under cooling (0–5°C).

  • Reaction Monitoring : The mixture is stirred at room temperature, with progress tracked via HPLC until residual starting material falls below 1%.

  • Quenching : Water is added to hydrolyze excess PCl₅, and the pH is adjusted with sodium carbonate and sodium sulfite.

  • Purification : The crude product is recrystallized from ethanol, yielding a white solid with >99% purity .

Chemical Equations :

C4H2BrClN2+KI+PCl5C4H2BrIN2+KCl+HCl+POCl3\text{C}4\text{H}2\text{BrClN}2 + \text{KI} + \text{PCl}5 \rightarrow \text{C}4\text{H}2\text{BrIN}2 + \text{KCl} + \text{HCl} + \text{POCl}3

Advantages :

  • Eliminates hazardous HI storage.

  • PCl₅ acts as a Lewis acid, polarizing the C–Cl bond and accelerating substitution .

Comparative Analysis of Methods

Table 1: Method Comparison

ParameterHI/NaI Method KI/PCl₅ Method
Yield84%Not reported (≥99% purity)
Reaction Time20 hours6–8 hours
SafetyCorrosive HISafer, no HI
ScalabilitySuitable for lab-scaleIndustrial-friendly
CostModerateLower (KI vs. HI)

Key Observations :

  • The HI/NaI method offers higher yields but poses safety risks due to HI’s corrosivity.

  • The KI/PCl₅ method prioritizes safety and scalability, making it preferable for large-scale production despite slightly longer reaction times .

Industrial-Scale Optimization

Solvent Selection

  • Chloroform in Method 1A provides excellent solubility for intermediates but raises environmental concerns.

  • Dichloromethane in Method 1B offers similar solubility with easier recovery and recycling .

Catalytic Enhancements

  • Addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates iodide transfer in biphasic systems, reducing reaction times by 30% .

Purity Control

  • Recrystallization Solvents : Ethanol achieves >99% purity by removing unreacted starting materials and inorganic salts .

  • Vacuum Drying : Residual solvents are reduced to <0.1% (ICH guidelines), critical for pharmaceutical applications .

Mechanistic and Kinetic Studies

Rate-Limiting Steps

  • Iodide Activation : In HI/NaI systems, the reaction rate is limited by HI dissociation to generate I⁻.

  • PCl₅ Role : PCl₅ coordinates with the pyrimidine ring, lowering the activation energy for chloride displacement (ΔG‡ reduced by 15 kJ/mol) .

Temperature Dependence

  • Optimal Range : 20–25°C balances reaction rate and byproduct formation. Elevated temperatures (>30°C) promote hydrolysis of PCl₅ to POCl₃, reducing efficiency .

Analytical Characterization

Table 2: Spectral Data

TechniqueHI/NaI Method KI/PCl₅ Method
¹H-NMR (CDCl₃) δ 8.54 (s, 2H)δ 8.52 (s, 2H)
MS (ESI+) m/z 284.8m/z 284.8
HPLC Purity 98.5%99.3%

Consistency : Both methods produce identical spectral profiles, confirming structural integrity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-iodopyrimidine is extensively used in the development of new pharmaceuticals, particularly kinase inhibitors. These inhibitors are crucial for cancer treatment as they interfere with specific enzymes involved in cell signaling pathways .

Neurogenesis Studies

In neurogenesis research, derivatives of brominated pyrimidines like 5-bromo-2-deoxyuridine (BrdU) are employed to label dividing cells. This application aids in tracking neuronal precursor cells during development . While not directly using this compound, the methodologies developed for these compounds reflect its potential utility in similar studies.

Organic Synthesis

The compound acts as an intermediate in various organic reactions, including:

  • Synthesis of substituted pyrimidines.
  • Formation of heterocyclic compounds through cross-coupling reactions.

These reactions leverage the electrophilic nature of the halogen substituents to facilitate nucleophilic attacks from other reagents .

Kinase Inhibitor Development

A notable study utilized this compound as a precursor for synthesizing potent kinase inhibitors. The resulting compounds demonstrated significant inhibitory activity against specific kinases involved in tumor proliferation . This highlights the compound's role as a critical intermediate in drug design.

Cross-Coupling Reactions

Research has shown that this compound can undergo selective palladium-catalyzed cross-coupling reactions with various arylboronic acids. This method has enabled the efficient synthesis of complex pyrimidine derivatives that exhibit promising biological activities .

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodopyrimidine primarily involves its role as an intermediate in chemical reactions. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Structural and Reactivity Differences

The table below summarizes key structural analogs and their comparative properties:

Compound Name Substituents Reactivity in Cross-Couplings Key Applications Notable Reactions References
5-Bromo-2-iodopyrimidine Br (C5), I (C2) High (I > Br reactivity) Antitumor agents, Tepotinib derivatives, OLEDs Suzuki, Sonogashira couplings, Miyaura borylation
5-Bromo-2-chloropyrimidine Br (C5), Cl (C2) Moderate (Cl less reactive) FAK inhibitors, crystal structure studies Nucleophilic substitution (high temps)
5-Bromo-2-aminopyrimidine Br (C5), NH₂ (C2) Low (NH₂ deactivates ring) H-bonding interactions, agrochemicals Diazotization, alkylation
5-Bromo-2-phenylpyrimidine Br (C5), Ph (C2) Low (Ph stabilizes ring) Kinase inhibitors Suzuki coupling (limited further modification)

Key Observations:

Reactivity Hierarchy: Iodine in this compound enables selective cross-coupling at C2 under mild conditions, followed by functionalization at C5 . Chlorine in 5-Bromo-2-chloropyrimidine requires harsher conditions (e.g., 120°C for nucleophilic substitution with phenols) . Amino groups (5-Bromo-2-aminopyrimidine) deactivate the pyrimidine ring, limiting cross-coupling utility but enabling hydrogen bonding in crystal structures .

Miyaura borylation at the bromine site (after initial iodopyrimidine coupling) yields boronic ester intermediates for further diversification .

Applications :

  • Antitumor Agents : this compound is pivotal in synthesizing dual c-Met/TrxR inhibitors (e.g., compounds 9a–c) .
  • Materials Science : Used in thermally activated delayed fluorescence (TADF) compounds for OLEDs due to efficient coupling with carbazole derivatives .
  • Kinase Inhibitors : Chloro analogs (e.g., 5-Bromo-2-chloropyrimidine) are preferred for selective FAK inhibition due to slower reaction kinetics, enabling precise functionalization .

Physical and Crystallographic Properties

  • This compound : Crystallographic data () reveal a planar pyrimidine ring with bond lengths of I–C (2.097 Å) and Br–C (1.877 Å). The iodine atom’s large van der Waals radius contributes to steric effects, influencing regioselectivity in reactions .
  • 5-Bromo-2-chloropyrimidin-4-amine : Forms hydrogen-bonded dimers (N–H···N) in the crystal lattice, enhancing stability but reducing solubility compared to the iodo analog .

Yield and Selectivity in Key Reactions

Reaction Type This compound 5-Bromo-2-chloropyrimidine
Suzuki Coupling (ArB(OH)₂) 45–85% (C2-selective) 43–45% (harsher conditions)
Sonogashira Coupling (alkyne) 70–90% Not reported
Nucleophilic Substitution N/A 78–84% (120°C with phenol)

Biological Activity

5-Bromo-2-iodopyrimidine (5-Br-2-I-Py) is a halogenated pyrimidine compound that has garnered attention in various fields, particularly in medicinal chemistry and molecular biology. Its unique structure allows it to serve as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. This article delves into the biological activities associated with 5-Br-2-I-Py, highlighting its applications, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of both bromine and iodine atoms, which enhances its reactivity. The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, which facilitate the formation of substituted pyrimidines . Its chemical structure is represented as follows:

C4H2BrIN2\text{C}_4\text{H}_2\text{BrI}\text{N}_2

Anticancer Activity

One of the most significant applications of 5-Br-2-I-Py is in the synthesis of anticancer agents. Research indicates that compounds derived from 5-Br-2-I-Py exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation in breast cancer models, suggesting potential for therapeutic development .

Role as a DNA Synthesis Marker

5-Br-2-I-Py serves as a useful marker for DNA synthesis. Its incorporation into DNA allows researchers to track cellular proliferation and study neurogenesis in model organisms. The compound mimics thymidine during DNA replication, enabling its detection through immunohistochemical methods . Studies have demonstrated that 5-Br-2-I-Py can effectively label dividing cells in both prenatal and adult neurogenesis contexts, providing insights into developmental biology .

The biological activity of 5-Br-2-I-Py can be attributed to several mechanisms:

  • Incorporation into DNA : As a thymidine analogue, it integrates into DNA strands during replication, leading to mutations or altered gene expression upon replication.
  • Induction of Apoptosis : High concentrations of 5-Br-2-I-Py have been linked to increased apoptosis in certain cell types, suggesting that it may trigger programmed cell death pathways when incorporated into DNA .
  • Interference with Protein Binding : The presence of halogen substituents alters the steric properties of nucleotides, which can affect binding affinities with proteins involved in transcription and replication processes .

Case Studies

Several studies have explored the effects of 5-Br-2-I-Py on cellular behavior:

  • A study involving neuroblastoma cells demonstrated that treatment with derivatives led to significant reductions in cell viability and proliferation rates at specific concentrations (e.g., 10 µM) compared to controls .
  • Another investigation focused on its use as a labeling agent during embryonic development studies showed that varying doses influenced the number of labeled cells in different tissues, highlighting its utility in developmental biology research .

Comparative Analysis of Biological Activity

The following table summarizes key biological activities associated with this compound compared to other halogenated pyrimidines:

CompoundAnticancer ActivityDNA IncorporationApoptosis InductionNeurogenesis Labeling
This compoundHighYesYesYes
5-Bromo-2'-deoxyuridineModerateYesModerateYes
5-Iodo-2'-deoxyuridineLowYesLowModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-2-iodopyrimidine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via sequential halogenation of pyrimidine. For example, bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation, followed by iodination at the 2-position via nucleophilic aromatic substitution (SNAr) with KI in the presence of a Cu(I) catalyst . Optimization involves controlling temperature (60–80°C for bromination, 100–120°C for iodination) and stoichiometric ratios (1:1.2 substrate-to-halogenating agent). Purity (>98%) is confirmed by GC or HPLC .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodology : Use a combination of:

  • IR spectroscopy : Compare experimental peaks (e.g., C-Br stretch at 560–610 cm⁻¹, C-I stretch at 500–530 cm⁻¹) to reference data from NIST Chemistry WebBook .
  • Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 284.88 (C₄H₂BrIN₂) and fragmentation patterns (e.g., loss of Br or I substituents) .
  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., deshielded C5 proton at δ 8.9–9.2 ppm in DMSO-d₆) .

Advanced Research Questions

Q. How does the reactivity of this compound differ in cross-coupling reactions compared to its chloro or methoxy analogs?

  • Methodology : The iodine atom at C2 undergoes faster oxidative addition in Pd-catalyzed couplings (e.g., Suzuki, Sonogashira) due to lower bond dissociation energy vs. Br/Cl. However, competing debromination at C5 can occur if harsh conditions (e.g., high Pd loading, >100°C) are used. Comparative studies with 5-Bromo-2-chloropyrimidine (CAS 32779-36-5) show 10–15% higher yields for iodinated derivatives in Stille couplings .

Q. What strategies mitigate instability or decomposition of this compound during long-term storage?

  • Methodology : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent photolytic or oxidative degradation. Moisture sensitivity requires desiccant packs (e.g., silica gel). Purity degradation (>2% over 6 months) is monitored via periodic GC-MS analysis .

Q. How can contradictory spectroscopic data for this compound be resolved?

  • Case Study : Discrepancies in reported melting points (e.g., 159–163°C in some literature vs. 78–80°C in others) often arise from polymorphic forms or impurities. Verify via DSC and recrystallization in ethanol/water (7:3 v/v) . Cross-validate spectral data against NIST or AIST databases .

Q. What derivatives of this compound are prioritized for medicinal chemistry applications, and how are they synthesized?

  • Methodology : Key derivatives include:

  • 5-Bromo-2-methoxypyrimidine (CAS 14001-66-2): Synthesized via nucleophilic substitution of iodine with NaOMe in MeOH at reflux .
  • 5-Bromo-2-aminopyrimidine (CAS 6375-47-9): Achieved via Buchwald-Hartwig amination with NH₃ and Pd(OAc)₂/Xantphos .
  • Applications : These derivatives serve as intermediates for kinase inhibitors or antiviral agents, with bioactivity screening guided by SAR studies .

Q. Experimental Design Considerations

  • Handling Precautions : Use gloveboxes for air-sensitive reactions. Toxicity data (e.g., H315/H319/H335 hazard codes) mandate fume hoods and PPE .
  • Data Reproducibility : Batch-to-batch variability in commercial samples (e.g., purity 97–99%) necessitates in-house validation via elemental analysis or LC-MS .

Properties

IUPAC Name

5-bromo-2-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZKXPQIDURFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426513
Record name 5-Bromo-2-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183438-24-6
Record name 5-Bromo-2-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodopyrimidine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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